Phenyl N-methylacetimidate

Description

Properties

CAS No. |

22084-79-3 |

|---|---|

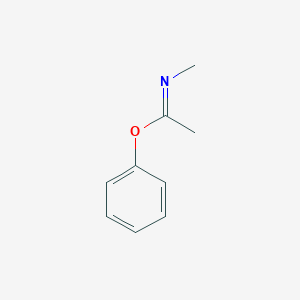

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

phenyl N-methylethanimidate |

InChI |

InChI=1S/C9H11NO/c1-8(10-2)11-9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI Key |

HIZIUOZOZUJSBQ-UHFFFAOYSA-N |

SMILES |

CC(=NC)OC1=CC=CC=C1 |

Canonical SMILES |

CC(=NC)OC1=CC=CC=C1 |

Synonyms |

phenyl N-methylacetimidate |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Phenyl N-methylacetimidate serves as a valuable intermediate in the synthesis of various organic compounds. It is primarily utilized in the preparation of glycosyl imidates, which are crucial for glycoside synthesis. The stability of N-phenyl-based glycosyl imidate donors makes them less prone to rearrangement reactions, facilitating efficient block couplings in carbohydrate chemistry .

Table 1: Comparison of Glycosyl Imidates

| Type | Reactivity | Stability | Applications |

|---|---|---|---|

| N-Phenyl Glycosyl Imidate | High | Low rearrangement | Glycoside synthesis |

| Other Glycosyl Donors | Variable | High | General carbohydrate reactions |

Medicinal Chemistry

Recent studies have highlighted the potential of this compound derivatives in medicinal applications, particularly as antidepressants and anti-cancer agents. Compounds derived from this imidate have shown promising results in inhibiting monoamine oxidase A (MAO-A), an enzyme linked to depression. In vivo evaluations demonstrated significant antidepressant activity, with certain derivatives exhibiting higher efficacy compared to standard treatments like moclobemide and imipramine .

Case Study: Antidepressant Activity

In a study involving various phenylacetamide derivatives, the most active compound demonstrated an impressive percentage decrease in immobility duration during forced swim tests, indicating strong antidepressant potential:

| Compound | Dose (mg/kg) | Tail Suspension Test (% DID) | Forced Swim Test (% DID) |

|---|---|---|---|

| VS25 | 30 | 82.23 | 76.45 |

Anti-Cancer Properties

This compound has also been investigated for its anti-cancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and PC-3. These compounds target specific pathways involved in tumor progression, such as inhibiting matrix metalloproteases and modulating hypoxia-inducible factors .

Table 2: Cytotoxic Activity of Phenyl Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Phenoxy Thiazole | Multiple | ~13 | HIF-1α repression |

| N-(4-Methoxy-phenyl) | MCF-7 | <10 | Inhibition of tumor growth |

| N-(4-(N,N-Diethylsulfamoyl)phenyl) | PC-3 | ~15 | Anti-hypernociceptive activity |

Comparison with Similar Compounds

Hydrolysis Kinetics and Mechanisms

PNMA’s hydrolysis follows a pH-dependent pathway, with a bell-shaped pH-rate profile indicating dual acid-base catalysis . The reaction proceeds via nucleophilic attack on the protonated imidate, contrasting with other imido esters that may favor different mechanisms (e.g., SN2 or concerted pathways). For example, ethyl acetimidate typically undergoes hydrolysis via base-catalyzed mechanisms under alkaline conditions, whereas PNMA’s hydrolysis is accelerated in both acidic and neutral regimes .

Table 1: Hydrolysis Kinetics of PNMA in H₂O vs. D₂O

| Solvent | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH₂O/kD₂O) |

|---|---|---|

| H₂O | 3.4 × 10⁻⁴ | 2.17 |

| D₂O | 1.6 × 10⁻⁴ | — |

Reactivity with Nucleophiles

PNMA demonstrates distinct reactivity with nucleophiles compared to other imido esters:

Table 2: Reaction Products of PNMA with Nucleophiles

| Nucleophile | Product | Stability | Application |

|---|---|---|---|

| Azide (N₃⁻) | 1,5-Dimethyltriazole | Non-hydrolyzable | Potential enzyme modification |

| Cyanide (CN⁻) | 1,5-Dimethyltriazole | Non-hydrolyzable | Synthetic chemistry applications |

| Imidazole | Imidazolyl N-methylacetimidate | Hydrolyzes to amide | Protein crosslinking studies |

Data compiled from Pocker et al. (1973) .

Research Findings and Limitations

- Hydrolysis Stability : PNMA’s hydrolysis half-life in neutral water is ~1 hour, shorter than ethyl acetimidate (~24 hours), suggesting higher reactivity .

- pH Sensitivity : The bell-shaped pH-rate profile (optimal reactivity at pH 7–9) contrasts with linear pH dependencies observed for other imido esters .

- Comparative Data Gaps : Direct comparisons with methyl/ethyl acetimidates are sparse in the provided literature, necessitating further studies to quantify differences in kinetic parameters and product profiles.

Q & A

Q. What are the recommended synthetic methodologies for Phenyl N-methylacetimidate in academic research?

this compound is typically synthesized via the reaction of methyl acetimidate with phenol derivatives under acidic or catalytic conditions. Key steps include:

- Nucleophilic substitution : Reacting methyl acetimidate with phenyl halides in the presence of a base (e.g., K₂CO₃) to facilitate imidate ester formation.

- Catalytic activation : Using Lewis acids (e.g., ZnCl₂) to enhance reactivity in anhydrous solvents like dichloromethane. Purity is ensured through vacuum distillation or recrystallization, followed by characterization via NMR and mass spectrometry .

Q. How should researchers validate the structural integrity of this compound?

- Spectroscopic techniques : ¹H and ¹³C NMR to confirm the imidate ester group and phenyl substituents. Key peaks include the N-methyl resonance (~3.0 ppm) and aromatic protons (6.5–7.5 ppm).

- Chromatographic methods : HPLC or GC-MS to assess purity (>98%) and detect side products.

- Elemental analysis : Verify empirical formula (C₉H₁₁NO) with <0.3% deviation .

Advanced Research Questions

Q. What experimental design principles are critical for studying this compound in peptide modification?

- Optimization of reaction conditions : Use factorial design (e.g., Central Composite Design) to test variables like pH (6–8), temperature (25–40°C), and molar ratios (1:1 to 1:3).

- Protecting group strategy : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions.

- Kinetic studies : Monitor reaction progress via time-resolved FT-IR or LC-MS to identify rate-limiting steps .

Q. How can contradictions in reported reactivity data for this compound be resolved?

- Systematic variable testing : Isolate factors such as solvent polarity (e.g., DMF vs. THF), trace moisture, or catalytic impurities.

- Cross-validation : Reproduce conflicting studies under controlled conditions and compare results using statistical tools (e.g., ANOVA).

- Mechanistic studies : Employ density functional theory (DFT) calculations to model reaction pathways and identify energetically favorable intermediates .

Q. What are the best practices for handling this compound to ensure experimental reproducibility?

- Safety protocols : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or dermal exposure (per OSHA guidelines).

- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life and optimal storage conditions .

Methodological Considerations

Q. How can this compound be applied in cross-coupling reactions for complex molecule synthesis?

- Buchwald-Hartwig amination : Use palladium catalysts (e.g., Pd(OAc)₂) to couple the imidate with aryl halides, enabling C–N bond formation.

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 hrs) while maintaining yields >85%.

- Post-functionalization : Hydrolyze the imidate group post-reaction to yield amides or esters .

Q. What analytical strategies are recommended for detecting trace impurities in this compound batches?

- High-resolution mass spectrometry (HRMS) : Identify impurities at ppm levels.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from byproducts.

- Ion chromatography : Detect ionic impurities (e.g., residual halides) .

Data Interpretation and Reporting

Q. How should researchers address variability in biological assay results involving this compound derivatives?

- Positive/negative controls : Include known enzyme inhibitors (e.g., PMSF for proteases) to validate assay conditions.

- Dose-response curves : Calculate EC₅₀/IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Replicate experiments : Perform triplicate runs with independent syntheses to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.